2-(4-bromobenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-bromobenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione” is a complex organic molecule that contains several functional groups and heterocyclic rings . It has a bromobenzyl group, an ethoxyphenyl group, and a dihydroimidazotriazine dione group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazotriazine ring, which is a type of heterocyclic ring containing nitrogen atoms . The bromobenzyl and ethoxyphenyl groups would be attached to this ring .Chemical Reactions Analysis
Triazines, which are part of the compound’s structure, are known to undergo a variety of chemical reactions, including nucleophilic substitution reactions . The presence of the bromine atom in the bromobenzyl group could also make this compound susceptible to reactions involving nucleophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromine atom could increase its molecular weight and potentially affect its solubility .Scientific Research Applications
Antiviral Activity : The compound's class has been investigated for antiviral properties. For example, Kim et al. (1978) synthesized a new class of purine analogues, including imidazo[1,2-a]-s-triazine nucleosides, and tested them against various viruses, finding moderate activity against rhinovirus (Kim et al., 1978).
Synthesis and Characterization : Dziełak et al. (2018) synthesized N-(4-Bromobenzyl)-2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)benzeneamine, a benzimidazole derivative, and performed crystallographic studies and initial biological screening on the product (Dziełak et al., 2018).
Antitumor Activity : Remers et al. (2015) synthesized compounds from carbendazim, a benzimidazole derivative, and tested their antitumor potency. The study showed that some s-triazine derivatives were active against pancreatic tumor cells (Remers et al., 2015).
Phosphodiesterase Type 4 Inhibitors : Raboisson et al. (2003) evaluated pyrazolo[1,5-a]-1,3,5-triazines as phosphodiesterase type 4 inhibitors, identifying potent compounds with high isoenzyme selectivity (Raboisson et al., 2003).
Antimicrobial Activities : Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and screened them for antimicrobial activities, finding that some compounds possessed good or moderate activities against test microorganisms (Bektaş et al., 2007).
Synthesis of Imidazo Derivatives : Kaji and Kawase (1976) described the synthesis of imidazo[4, 5-e]-as-triazine (6-azapurine) derivatives, which represents an exploration of novel ring systems (Kaji & Kawase, 1976).
Prokineticin Receptor Antagonists : Balboni et al. (2008) synthesized 1,3,5-triazin-4,6-diones as potential non-peptidic prokineticin receptor antagonists, testing their affinity and antagonist properties (Balboni et al., 2008).
Future Directions
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl]-8-(4-ethoxyphenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O3/c1-2-28-17-9-7-16(8-10-17)23-11-12-24-18(26)19(27)25(22-20(23)24)13-14-3-5-15(21)6-4-14/h3-10H,2,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKLVJRJIURGKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.